molecular formula C37H65N9O13 B052732 Epsilon-V1-2 CAS No. 182683-50-7

Epsilon-V1-2

Cat. No.: B052732
CAS No.: 182683-50-7
M. Wt: 844 g/mol
InChI Key: KNTBAGOTDJPUJV-XMTFRXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein kinase Cɛ (PKCɛ) is a calcium-independent, phospholipid- and diacylglycerol-dependent serine/threonine kinase involved in diverse signaling pathways, including those involved in neuronal signaling, cytoskeletal function, and inflammation. PKCɛ inhibitor peptide is a synthetic peptide corresponding to an amino acid sequence found in the amino terminal C2 domain of most mammalian forms of PKCɛ. It selectively and reversibly inhibits the translocation of PKCɛ to intracellular membranes, blocking activation. PKCɛ inhibitor peptide is commonly used in cells to evaluate the role of PKCɛ in various cellular responses.

Biological Activity

Epsilon-V1-2 (ε-V1-2) is a peptide derived from protein kinase C epsilon (PKCε) that has garnered attention for its selective inhibition of PKCε, a member of the protein kinase C family. This article explores the biological activity of ε-V1-2, focusing on its mechanisms of action, effects on cellular processes, and implications in various disease models.

This compound has the following chemical characteristics:

PropertyValue
CAS Number182683-50-7
Molecular FormulaC₃₇H₆₅N₉O₁₃
Molecular Weight843.964 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point1280.1 ± 65.0 °C
Flash Point728.0 ± 34.3 °C

As a selective inhibitor of PKCε, ε-V1-2 specifically inhibits the translocation of PKCε while sparing other isoforms such as α-, β-, and δPKC. This specificity is crucial for its potential therapeutic applications, particularly in conditions where PKCε activity is implicated.

In Vitro Studies

Research indicates that ε-V1-2 has significant effects on various cellular processes:

  • Connexin 43 Phosphorylation : In cardiomyocytes, treatment with ε-V1-2 (1 µM for 24 hours) significantly inhibits oleic acid-induced phosphorylation of connexin 43 at Ser368, thus preventing gap junction disassembly, which is vital for cardiac function .
  • Insulin Response : ε-V1-2 reduces insulin response to glucose by inhibiting PKCε translocation, suggesting a role in glucose metabolism and potential implications for diabetes management .

In Vivo Studies

This compound has shown promising results in animal models:

  • Cardiac Transplantation Model : In a murine model of heterotopic heart transplantation, administration of ε-V1-2 (20 mg/kg/day via osmotic pumps for four weeks) improved cardiac function, evidenced by enhanced beating scores. Furthermore, it reduced macrophage and T cell infiltration into cardiac grafts and decreased levels of pro-fibrotic cytokines such as TGF-β and MCP-1 .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of ε-V1-2:

  • Impact on Fibrosis : A study demonstrated that ε-V1-2 treatment significantly mitigated parenchymal fibrosis in cardiac tissues post-transplantation, suggesting its potential role in anti-fibrotic therapies .
  • Behavioral Responses : Research involving PKCε knockout mice indicated that PKCε plays a crucial role in behavioral responses related to alcohol consumption and anxiety. The inhibition by ε-V1-2 may provide insights into managing anxiety disorders through modulation of PKCε signaling pathways .
  • Tumorigenesis : In studies focused on non-small cell lung cancer (NSCLC), PKCε was found to be essential for KRAS-driven tumorigenesis. Targeting PKCε with inhibitors like ε-V1-2 could represent a novel therapeutic strategy for treating KRAS-dependent cancers .

Summary of Findings

The biological activity of ε-V1-2 underscores its potential as a therapeutic agent in various conditions, particularly those involving PKCε dysregulation. Its selective inhibition mechanism allows for targeted therapeutic strategies with reduced off-target effects.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTBAGOTDJPUJV-XMTFRXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epsilon-V1-2
Reactant of Route 2
Epsilon-V1-2
Reactant of Route 3
Epsilon-V1-2
Reactant of Route 4
Epsilon-V1-2
Reactant of Route 5
Epsilon-V1-2
Reactant of Route 6
Epsilon-V1-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.